![molecular formula C11H8BrN3 B13706743 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 2-aminobenzimidazole and 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetal can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiproliferative effects against cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies exploring the structure-activity relationships of pyrimidine derivatives, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . By binding to this pathway, the compound can induce apoptosis in cancer cells, thereby exerting its antiproliferative effects.
Comparison with Similar Compounds
Indeno[1,2-d]thiazolo[3,2-a]pyrimidine: This compound shares a similar core structure and has been studied for its antiproliferative effects against lung carcinoma.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused pyrimidine ring and exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C11H8BrN3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
9-bromo-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN3/c12-8-3-1-2-6-4-7-5-14-11(13)15-10(7)9(6)8/h1-3,5H,4H2,(H2,13,14,15) |
InChI Key |
HDLISMUPRGZVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C3=NC(=NC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)
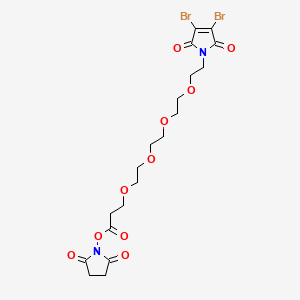
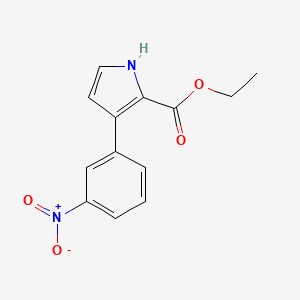
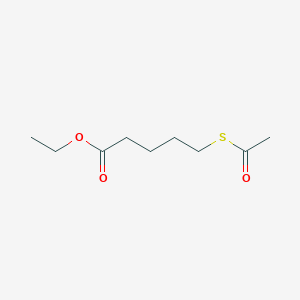
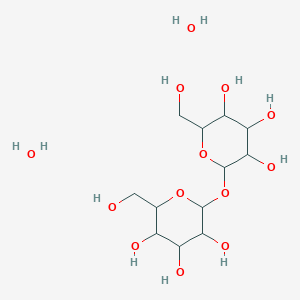
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

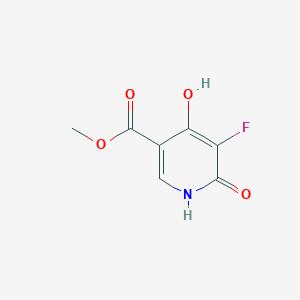

![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)


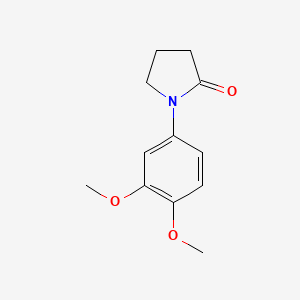
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
